

3,5-Dihydroxydodecanoyl-CoA chemical structure and properties

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Compound of Interest

Compound Name: 3,5-Dihydroxydodecanoyl-CoA

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An In-Depth Technical Guide to **3,5-Dihydroxydodecanoyl-CoA**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxydodecanoyl-Coenzyme A (CoA) is a long-chain acyl-CoA thioester, a class of molecules central to numerous metabolic processes. As intermediates in fatty acid metabolism, these compounds are critical for energy production, lipid biosynthesis, and cellular signaling.^[1] This document provides a comprehensive technical overview of **3,5-Dihydroxydodecanoyl-CoA**, including its chemical structure, physicochemical properties, presumed biological roles, and detailed, representative methodologies for its synthesis and analysis. Given the sparse direct literature on this specific dihydroxy- C12 acyl-CoA, this guide synthesizes information from closely related and well-studied 3-hydroxyacyl-CoA analogues to provide a robust foundational resource for researchers.

Chemical Structure and Physicochemical Properties

3,5-Dihydroxydodecanoyl-CoA consists of a dodecanoic acid (C12) backbone with hydroxyl groups at the C3 (beta) and C5 (delta) positions. This acyl chain is linked via a high-energy thioester bond to Coenzyme A. The presence of two hydroxyl groups significantly increases the polarity of the acyl chain compared to its monohydroxy or saturated counterparts.

Chemical Structure

- IUPAC Name: S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,5-dihydroxydodecanethioate.
- Molecular Formula: $C_{33}H_{58}N_7O_{19}P_3S$
- Structure: The molecule is composed of three parts: the 3,5-dihydroxydodecanoyl acyl group, a pantothenic acid (Vitamin B5) unit, and a 3'-phosphorylated adenosine diphosphate (ADP) moiety.

Physicochemical Data

Specific experimental data for **3,5-Dihydroxydodecanoyl-CoA** is not readily available. The following table summarizes calculated properties and data extrapolated from similar long-chain acyl-CoA molecules, such as (S)-3-Hydroxydodecanoyl-CoA.[\[2\]](#)

Property	Value	Reference / Method
Molecular Weight	981.84 g/mol	Calculated
Monoisotopic Mass	981.2718 Da	Calculated
Physical State	Solid (Predicted)	[2]
Solubility	Soluble in aqueous buffers and polar organic solvents.	General property of acyl-CoAs
Stability	Prone to hydrolysis of the thioester bond, especially at non-neutral pH. Should be stored in acidic or neutral buffers at low temperatures (-20°C or -80°C).	[3]
XLogP3-AA	-1.8 (Predicted)	[2]
Hydrogen Bond Donors	10 (Predicted)	[2]
Hydrogen Bond Acceptors	23 (Predicted)	[2]

Biological Role and Metabolic Pathways

Acyl-CoAs are vital metabolic intermediates.[1] 3-hydroxyacyl-CoA species are key players in the beta-oxidation of fatty acids, a primary pathway for cellular energy generation.[4][5] While the precise role of a 3,5-dihydroxy species is not extensively documented, it is likely an intermediate in the metabolism of specific types of fatty acids, such as unsaturated or modified fatty acids, potentially within peroxisomes.[6][7]

Involvement in Fatty Acid Beta-Oxidation

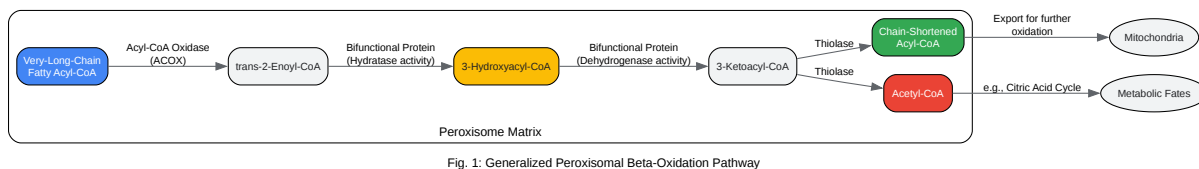
The canonical beta-oxidation spiral involves four key enzymatic steps:

- Dehydrogenation by Acyl-CoA Dehydrogenase.[8]
- Hydration by Enoyl-CoA Hydratase.
- Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase.[5]
- Thiolysis by Thiolase.[4]

3,5-Dihydroxydodecanoyl-CoA would be an unconventional intermediate. It could arise from the hydration of a dienoyl-CoA species during the oxidation of a polyunsaturated fatty acid or through alternative metabolic routes. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the reversible conversion of L-3-hydroxyacyl-CoA to its 3-ketoacyl derivative, a critical step in this pathway.[9]

Peroxisomal Beta-Oxidation

Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and other complex lipids that cannot be directly metabolized by mitochondria.[6][7] The peroxisomal pathway utilizes a distinct set of enzymes, including bifunctional proteins that possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[5][10] It is plausible that **3,5-Dihydroxydodecanoyl-CoA** could be a substrate or intermediate within this specialized oxidative system.



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Fig. 1: Generalized Peroxisomal Beta-Oxidation Pathway

Experimental Protocols

Detailed experimental protocols for **3,5-Dihydroxydodecanoyl-CoA** are not published. The following sections provide representative, state-of-the-art methodologies for the chemical synthesis and analytical quantification of long-chain acyl-CoAs.

Representative Chemical Synthesis Protocol

The synthesis of an acyl-CoA thioester typically involves the activation of the corresponding carboxylic acid (3,5-dihydroxydodecanoic acid) and its subsequent reaction with the free thiol group of Coenzyme A. The mixed anhydride method is a common approach.^[11]

Objective: To synthesize **3,5-Dihydroxydodecanoyl-CoA** from 3,5-dihydroxydodecanoic acid and Coenzyme A.

Materials:

- 3,5-dihydroxydodecanoic acid
- Coenzyme A, free acid (Li salt or free acid form)
- N-methylmorpholine (NMM)
- Isobutyl chloroformate

- Anhydrous tetrahydrofuran (THF)
- Anhydrous N,N-Dimethylformamide (DMF)
- Aqueous sodium bicarbonate (NaHCO_3) solution
- HPLC system for purification

Methodology:

- **Acid Activation:** Dissolve 3,5-dihydroxydodecanoic acid (1.2 equivalents) in anhydrous THF. Cool the solution to -15°C in a dry ice/acetonitrile bath. Add NMM (1.2 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.2 equivalents). Stir the reaction mixture at -15°C for 15 minutes to form the mixed anhydride.
- **Thioester Formation:** In a separate flask, dissolve Coenzyme A (1 equivalent) in a 1:1 mixture of water and DMF, keeping the solution on ice. Adjust the pH to ~ 7.5 with a cold, dilute NaHCO_3 solution.
- **Coupling Reaction:** Add the Coenzyme A solution dropwise to the cold mixed anhydride solution from step 1. Monitor the reaction progress by reverse-phase HPLC, observing the consumption of Coenzyme A. The reaction is typically complete within 1-2 hours.
- **Purification:** Quench the reaction by adding a small amount of water. Remove the organic solvent (THF) under reduced pressure. Purify the resulting aqueous solution using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing a volatile buffer like ammonium acetate.
- **Lyophilization:** Collect the fractions containing the product, pool them, and lyophilize to obtain **3,5-Dihydroxydodecanoyl-CoA** as a white solid.

Representative Analytical Quantification Protocol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs in biological matrices.^{[12][13][14]}

Objective: To quantify **3,5-Dihydroxydodecanoyl-CoA** in cell or tissue extracts.

Materials:

- Biological sample (e.g., cell pellet, tissue homogenate)
- Internal Standard (IS): A structurally similar, non-endogenous acyl-CoA (e.g., C17:0-CoA).
- Extraction Solvent: 2.5% sulfosalicylic acid (SSA) or Acetonitrile/Isopropanol/Water (3:5:2).
- LC-MS/MS system with an electrospray ionization (ESI) source.
- Reversed-phase C18 HPLC column.

Methodology:

- Sample Extraction: Homogenize the cell or tissue sample in a cold extraction solvent containing the internal standard. Vortex thoroughly and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and debris.
- Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs. For two-phase extractions, the acyl-CoAs will be in the aqueous phase.
- LC Separation: Inject the extract onto a C18 column. Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile/water). A typical gradient runs from a low to a high percentage of mobile phase B over 15-20 minutes.[\[3\]](#)
- MS/MS Detection: Operate the mass spectrometer in positive ion ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for **3,5-Dihydroxydodecanoyl-CoA** would be selected based on its precursor ion $[M+H]^+$ and a specific, high-abundance product ion generated by collision-induced dissociation (e.g., the neutral loss of the 507 Da phosphopantetheine moiety is a common fragmentation pattern for acyl-CoAs).[\[15\]](#)
- Quantification: Create a calibration curve using known concentrations of a purified **3,5-Dihydroxydodecanoyl-CoA** standard. Calculate the concentration in the sample by

comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

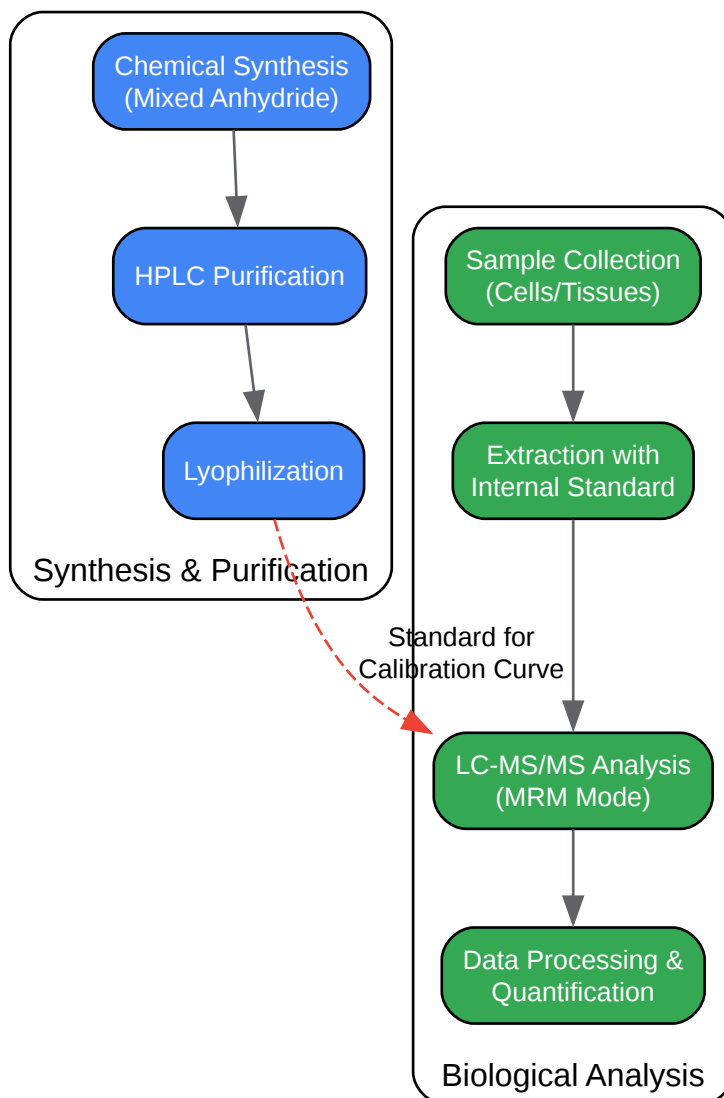


Fig. 2: General Workflow for Acyl-CoA Analysis

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Fig. 2: General Workflow for Acyl-CoA Analysis

Potential Research and Therapeutic Applications

The study of novel acyl-CoA species like **3,5-Dihydroxydodecanoyl-CoA** is crucial for a deeper understanding of lipid metabolism and its dysregulation in disease.

- **Metabolic Disorders:** Deficiencies in enzymes involved in fatty acid oxidation lead to serious genetic disorders.[8] Characterizing the pathways involving dihydroxy-acyl-CoAs could uncover new diagnostic markers or therapeutic targets.
- **Drug Development:** Coenzyme A and its derivatives play a central role in regulating cardiac and hepatic energy metabolism.[16] Modulating the enzymes that produce or consume specific acyl-CoAs could be a strategy for treating conditions like heart failure, obesity, and non-alcoholic fatty liver disease.
- **Neurodegenerative Diseases:** Abnormalities in the metabolism of certain fatty acids and the accumulation of specific acyl-CoAs have been implicated in neurodegenerative conditions like Alzheimer's disease.[17]

Conclusion

3,5-Dihydroxydodecanoyl-CoA represents an intriguing, albeit understudied, metabolite within the complex web of lipid biochemistry. Based on the established roles of its structural analogs, it is poised to be an intermediate in specialized fatty acid oxidative pathways. This guide provides a foundational framework, compiling its predicted chemical properties, biological context, and robust, representative protocols for its synthesis and analysis. Further research into this and other modified acyl-CoA species will undoubtedly illuminate novel aspects of metabolic regulation and open new avenues for therapeutic intervention in a range of human diseases.

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